molecular formula C24H24Cl2N6O2 B2704681 7-(3-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 886909-69-9

7-(3-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2704681
CAS RN: 886909-69-9
M. Wt: 499.4
InChI Key: LOEDULBAKCQSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24Cl2N6O2 and its molecular weight is 499.4. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure Analysis Research has focused on synthesizing derivatives of similar purine-2,6-dione compounds and analyzing their structural characteristics. For example, the synthesis of new derivatives with potential cardiovascular activity has been explored, revealing compounds with strong prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa et al., 2004). Similarly, the structural properties of benzylamino derivatives of theophylline, including the conformation of the piperazine ring and hydrogen-bonding networks, have been examined, contributing to our understanding of how structural variations influence biological activity (Karczmarzyk et al., 1995).

Biological Activity and Pharmacological Evaluation The compound and its analogues have been studied for their potential in treating various health conditions. For instance, derivatives have been evaluated for their affinity and functional activity at serotonin receptors, indicating potential for the treatment of depression and anxiety (Chłoń-Rzepa et al., 2013). The exploration of N-(arylpiperazinyl)acetamide derivatives highlights the structure-affinity relationships significant for receptor affinity, useful in the design of dual 5-HT6/D2 receptor ligands (Żmudzki et al., 2015).

Antimicrobial and Antiasthmatic Applications Notably, some studies have aimed at discovering new treatments for infectious diseases and respiratory conditions. Derivatives of the compound have shown promise as potent inhibitors of Mycobacterium tuberculosis, offering new avenues for tuberculosis treatment (Konduri et al., 2020). Furthermore, the synthesis of xanthene derivatives has been pursued for their antiasthmatic activity, underscoring the compound's potential utility in developing new vasodilators for asthma management (Bhatia et al., 2016).

properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-5-3-7-19(26)13-17)23(27-21)31-10-8-30(9-11-31)14-16-4-2-6-18(25)12-16/h2-7,12-13H,8-11,14-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEDULBAKCQSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.